molecular formula C17H20N2Si B12624923 3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole CAS No. 920984-38-9

3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B12624923
CAS No.: 920984-38-9
M. Wt: 280.44 g/mol
InChI Key: QJCUUVBHYDPZGW-UHFFFAOYSA-N
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Description

3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole is a organosilicon-substituted pyrazoline derivative offered for research use only. This compound is part of the dihydropyrazole (pyrazoline) chemical class, a privileged scaffold in medicinal chemistry known for a wide spectrum of biological activities . Pyrazolines are synthesized from chalcones and hydrazine derivatives and are characterized by a 5-membered ring containing two adjacent nitrogen atoms . The core pyrazoline structure is a non-planar, electron-rich nitrogen heterocycle, and its incorporation into molecules is a common strategy in lead optimization to improve pharmacokinetic properties and potency . The specific structural feature of this compound is the dimethyl(phenyl)silyl group at the 3-position, which may be utilized to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, or serve as a versatile handle for further synthetic elaboration via silicon-based chemistry. Researchers value this silyl-functionalized pyrazoline as a novel building block in the development of bioactive molecules and for exploring structure-activity relationships (SAR) . Pyrazoline derivatives have demonstrated significant research interest due to their diverse pharmacological profiles, including potential as anti-inflammatory, antimicrobial, anticancer, and antidepressant agents . Furthermore, structurally related 1,3,5-trisubstituted pyrazolines have been identified as a promising novel scaffold for potent phosphodiesterase 5 (PDE5) inhibition with improved selectivity, illustrating the therapeutic relevance of this chemical class . This product is intended for chemical synthesis, pharmaceutical research, and biological screening in vitro. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

920984-38-9

Molecular Formula

C17H20N2Si

Molecular Weight

280.44 g/mol

IUPAC Name

dimethyl-phenyl-(2-phenyl-3,4-dihydropyrazol-5-yl)silane

InChI

InChI=1S/C17H20N2Si/c1-20(2,16-11-7-4-8-12-16)17-13-14-19(18-17)15-9-5-3-6-10-15/h3-12H,13-14H2,1-2H3

InChI Key

QJCUUVBHYDPZGW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=NN(CC1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction with 1,3-Dicarbonyl Compounds

A prevalent method for synthesizing pyrazoles involves the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds. For instance, a general procedure includes:

  • Reagents : 1,3-dicarbonyl compound (1 mmol), phenyl hydrazine (1 mmol), ethanol (10 mL), and a catalytic amount of cerium(III) complex.

  • Procedure : The reagents are mixed in a round-bottom flask and stirred at room temperature. Thin Layer Chromatography (TLC) is used to monitor the reaction progress. Upon completion, the catalyst is filtered out, and the solvent is evaporated under reduced pressure. The crude product is purified via column chromatography.

  • Yields : Typically range from 70% to 91% depending on specific conditions and purity requirements.

Specific Methods for Synthesizing 3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole

Silylation Method

One effective approach for synthesizing This compound involves the silylation of an intermediate pyrazole compound:

  • Reagents : A suitable pyrazole precursor (e.g., 1-phenyl-4,5-dihydro-1H-pyrazole), dimethylphenylsilyl chloride, and a base such as triethylamine.

  • Procedure : The precursor is dissolved in an appropriate solvent (like dichloromethane), followed by the addition of dimethylphenylsilyl chloride and triethylamine. The mixture is stirred at room temperature for several hours. The reaction progress is monitored using TLC.

  • Purification : After completion, the mixture is quenched with water and extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the silylated product.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained popularity due to its efficiency and ability to enhance reaction rates:

  • Reagents : Similar to traditional methods but optimized for microwave conditions.

  • Procedure : The reactants are placed in a microwave reactor with controlled temperature and pressure settings. Typical conditions might involve heating at 100 °C for a short duration (5–10 minutes).

  • Benefits : This method can significantly reduce synthesis time while improving yields due to better energy distribution within the reaction mixture.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Conditions
Traditional Synthesis 70–91 Several hours Room temperature
Silylation Method Variable Few hours Room temperature
Microwave-Assisted Up to 95 Minutes Controlled microwave conditions

Characterization of Products

The synthesized compounds are typically characterized using:

Chemical Reactions Analysis

Types of Reactions

3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The silyl group can be oxidized to form silanols or siloxanes.

    Reduction: The compound can be reduced to form corresponding hydrosilanes.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reagents like lithium aluminum hydride or diisobutylaluminum hydride are employed.

    Substitution: Electrophiles such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Hydrosilanes.

    Substitution: Brominated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex silicon-containing compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The silyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The phenyl groups contribute to the compound’s stability and potential binding to target molecules. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Substituents and Their Effects:

Substituent (Position) Example Compound Electronic Nature Key Properties References
Dimethyl(phenyl)silyl (3) Target compound Electron-donating (σ-inductive) High steric bulk, lipophilicity; potential for unique crystal packing
1,1-Dicyanoethenyl (3) 3-(1,1-Dicyanoethenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (DCNP) Strong electron-withdrawing Enhanced NLO properties due to charge transfer; nano-crystalline applications
4-Methoxyphenyl (5) 5-(4-Methoxyphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole (PFM) Electron-donating Fluorescence "turn-off" sensing of Fe³⁺; improved solubility
2-Fluorophenyl (5) 3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole Electron-withdrawing Analgesic activity; optimized bioactivity via halogen bonding
Trifluoromethyl (3) 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole Electron-withdrawing Enhanced metabolic stability; antimicrobial activity

Key Observations:

  • Electronic Effects: The dimethyl(phenyl)silyl group’s σ-inductive electron donation contrasts with the strong electron-withdrawing nature of dicyanoethenyl or trifluoromethyl groups. This difference impacts charge distribution, which is critical for NLO properties .
  • Biological Activity: Fluorophenyl and methoxyphenyl derivatives exhibit notable analgesic and antimicrobial activities , whereas the silyl group’s lipophilicity could enhance membrane permeability in drug candidates.

Nonlinear Optical (NLO) Properties

Pyrazolines with electron-withdrawing groups (e.g., DCNP) demonstrate strong NLO responses due to intramolecular charge transfer. The dimethyl(phenyl)silyl group, while less polarizable than dicyanoethenyl, may still contribute to NLO activity via conjugation with the phenyl ring, though its bulk could limit optimal molecular alignment in crystals .

Crystallographic and Conformational Analysis

Pyrazoline derivatives often exhibit planar pyrazole rings with dihedral angles influenced by substituents. For example, 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole shows dihedral angles up to 73.43° between rings . The dimethyl(phenyl)silyl group’s bulk may increase torsional strain, leading to distinct crystal packing and stability profiles.

Q & A

Basic Research Questions

Q. How can the synthesis of 3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole be optimized for higher yields?

  • Methodological Answer : Optimize cyclocondensation reactions using silicon-containing precursors (e.g., dimethyl(phenyl)silane derivatives) with hydrazine hydrate in polar aprotic solvents like DMSO. Reflux conditions (80–100°C) and TLC monitoring are critical to track intermediate formation. Adjust stoichiometry (e.g., 1:1.2 molar ratio of chalcone precursor to hydrazine) to minimize byproducts. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Use a combination of 1H^1H/13C^13C-NMR to confirm the pyrazole ring and silyl group protons (e.g., dimethylsilyl peaks at δ 0.3–0.8 ppm). IR spectroscopy identifies N–H stretching (3100–3300 cm1^{-1}) and C=N bonds (1600–1650 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray diffraction (if crystallizable) resolves stereochemistry and substituent orientation .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer : Conduct enzyme inhibition assays (e.g., cyclooxygenase-2 or acetylcholinesterase) at 10–100 µM concentrations. Use in vitro cytotoxicity testing (MTT assay on cancer cell lines) and receptor binding studies (e.g., GABAA_A or serotonin receptors) with radioligand displacement protocols. Compare results to known pyrazole derivatives to identify potency trends .

Advanced Research Questions

Q. How to address contradictory bioactivity data across substituted pyrazole analogs?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., replacing the silyl group with CF3_3 or CH3_3). Use molecular docking (AutoDock Vina) to predict binding affinities against target proteins. Validate discrepancies via isothermal titration calorimetry (ITC) to measure thermodynamic parameters of ligand-receptor interactions .

Q. What computational methods predict the compound’s reactivity and electronic properties?

  • Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311G++(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Mulliken charges. Solvent effects can be modeled using the polarizable continuum model (PCM). Compare results with experimental UV-Vis spectra for validation .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer : The bulky dimethyl(phenyl)silyl group may hinder crystal packing. Use slow evaporation from a 1:1 dichloromethane/hexane mixture at 4°C. Co-crystallize with coformers (e.g., carboxylic acids) to improve lattice stability. If twinning occurs, apply the Olex2 SQUEEZE algorithm to resolve disordered regions in XRD data .

Q. How to design SAR studies focusing on the silyl group’s role in pharmacological activity?

  • Methodological Answer : Synthesize analogs with alternative silicon substituents (e.g., trimethylsilyl or diphenylsilyl) and assess their lipophilicity (logP) via shake-flask experiments. Compare in vitro permeability (Caco-2 cell monolayer assay) and metabolic stability (microsomal incubation). Corrogate bioactivity data with steric/electronic parameters from DFT calculations .

Q. What strategies resolve low regioselectivity during pyrazole ring formation?

  • Methodological Answer : Introduce directing groups (e.g., electron-withdrawing substituents on the phenyl ring) to favor 1,3-dipolar cycloaddition at the desired position. Use microwave-assisted synthesis (100°C, 30 min) to enhance kinetic control. Analyze regioselectivity via 1H^1H-NMR coupling constants or NOESY for spatial proximity of substituents .

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